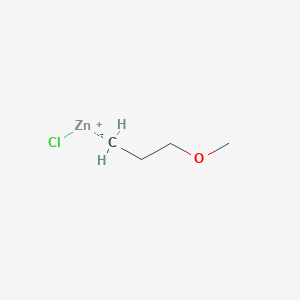
(2,4-Dii-propyloxyphenyl)magnesium bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dii-propyloxyphenyl)magnesium bromide, 0.50 M in THF, is a reagent used in organic synthesis for the formation of carbon-carbon bonds. This reagent is a magnesium salt of a diaryl substituted bromide, and is soluble in THF (tetrahydrofuran). This reagent is used in a variety of organic synthesis reactions, and has many advantages over other reagents due to its stability and reactivity. In 50 M in THF will be discussed.
Mecanismo De Acción
The mechanism of action of (2,4-Dii-propyloxyphenyl)magnesium bromide, 0.50 M in THF is based on the formation of a Grignard reagent. The Grignard reagent is formed when the diaryl bromide reacts with the magnesium in THF. The Grignard reagent is a nucleophilic species, and it can react with various electrophiles to form carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. This reagent is not known to be toxic, and it is not known to have any significant effect on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of (2,4-Dii-propyloxyphenyl)magnesium bromide, 0.50 M in THF is its stability and reactivity. This reagent is stable at room temperature, and it is highly reactive, allowing for the formation of carbon-carbon bonds in a relatively short amount of time. The main limitation of this reagent is its cost, as it is relatively expensive compared to other reagents.
Direcciones Futuras
The future directions for (2,4-Dii-propyloxyphenyl)magnesium bromide, 0.50 M in THF include the development of new synthetic methods, the use of the reagent in new applications, and the exploration of its biochemical and physiological effects. Additionally, the development of new catalysts and the exploration of new reaction conditions could lead to the development of more efficient and cost-effective synthetic methods.
Métodos De Síntesis
The synthesis of (2,4-Dii-propyloxyphenyl)magnesium bromide, 0.50 M in THF is a two-step process. The first step involves the preparation of the diaryl bromide. This is done by reacting a diaryl amine with bromine in an aqueous solution to form the diaryl bromide. The second step involves the reaction of the diaryl bromide with magnesium in THF to form the final product. The reaction of the diaryl bromide with magnesium is exothermic, and the reaction is complete when the THF has been evaporated.
Aplicaciones Científicas De Investigación
(2,4-Dii-propyloxyphenyl)magnesium bromide, 0.50 M in THF is used in a variety of scientific research applications, including the synthesis of organic compounds, the formation of carbon-carbon bonds, and the synthesis of polymers. This reagent is also used in the synthesis of pharmaceuticals, and has been used in the synthesis of a variety of drugs, including ibuprofen and naproxen.
Propiedades
IUPAC Name |
magnesium;1,3-di(propan-2-yloxy)benzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17O2.BrH.Mg/c1-9(2)13-11-6-5-7-12(8-11)14-10(3)4;;/h5-6,8-10H,1-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPYSXDFFNDFJX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=[C-]C=C1)OC(C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














